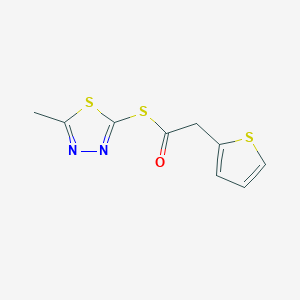
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate: is a heterocyclic compound that features both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with thiophene-2-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is explored for its antimicrobial and antifungal properties. The thiadiazole and thiophene moieties are known to interact with various biological targets, making the compound a candidate for drug development .
Medicine: The compound has shown potential in medicinal chemistry, particularly as an antimicrobial agent. Its ability to inhibit certain enzymes and disrupt microbial cell processes makes it a promising candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability, which are valuable in the production of electronic devices .
Mecanismo De Acción
The mechanism of action of S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate involves its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The thiophene ring can interact with cellular membranes, affecting their permeability and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as urease and carbonic anhydrase.
Cellular Membranes: Interaction with lipid bilayers, affecting membrane integrity and function.
Comparación Con Compuestos Similares
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate.
1,3,4-Thiadiazole-2-thiol: Explored for its antioxidant and anti-inflammatory activities.
Uniqueness: S-(5-Methyl-1,3,4-thiadiazol-2-yl) (thiophen-2-yl)ethanethioate stands out due to its combined thiadiazole and thiophene structures, which confer unique chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
79825-44-8 |
|---|---|
Fórmula molecular |
C9H8N2OS3 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-thiophen-2-ylethanethioate |
InChI |
InChI=1S/C9H8N2OS3/c1-6-10-11-9(14-6)15-8(12)5-7-3-2-4-13-7/h2-4H,5H2,1H3 |
Clave InChI |
BEBQTUJFWRYQMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
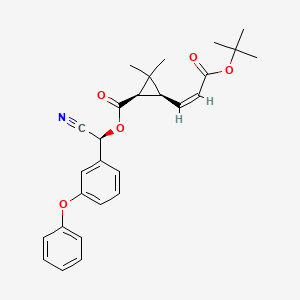
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
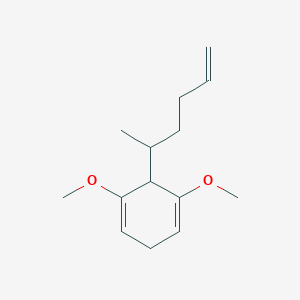
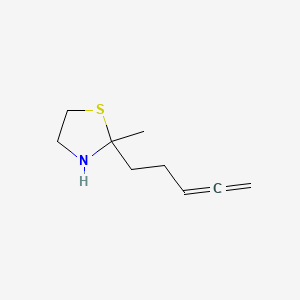
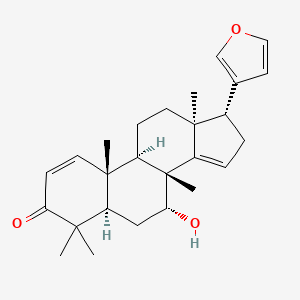
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

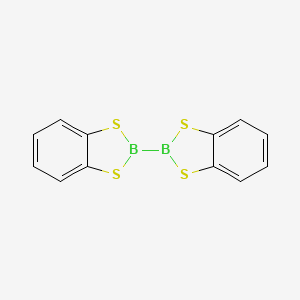

![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
